4-アミノ-N-(5-クロロピラジン-2-イル)ベンゼンスルホンアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

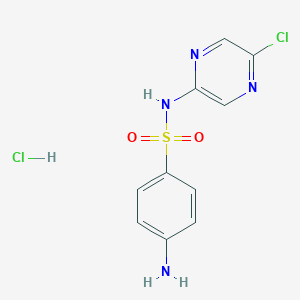

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is a heterocyclic compound with the molecular formula C10H10Cl2N4O2S and a molecular weight of 321.18 g/mol

科学的研究の応用

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride has several scientific research applications, including:

作用機序

Target of Action

The primary target of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies.

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The lipophilicity of a compound plays a significant role in its absorption, distribution, metabolism, and excretion (adme) properties . Therefore, the lipophilicity of this compound could influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest. This can induce apoptosis in cancer cells, providing a potential therapeutic effect . .

Action Environment

The action, efficacy, and stability of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .

化学反応の分析

Types of Reactions

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

類似化合物との比較

Similar Compounds

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide: Similar in structure but with a different position of the chlorine atom.

4-amino-2-chloropyridine: A chloroaminoheterocyclic compound with different applications.

(5-chloro-2-pyrazinyl)methanol: Another pyrazine derivative with distinct properties.

Uniqueness

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

生物活性

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and pharmacological properties based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride typically involves the reaction of 5-chloropyrazine with sulfonamide derivatives. The structural features that contribute to its biological activity include the presence of the amino and sulfonamide functional groups, which are known to interact with various biological targets.

Antimicrobial Activity

Research indicates that 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide exhibits notable antimicrobial properties. Specifically, it has been tested against Mycobacterium tuberculosis H37Rv, showing a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL (approximately 25 μM) . This suggests a strong potential for development as an anti-tubercular agent.

| Compound | Target | MIC (μg/mL) | Activity |

|---|---|---|---|

| 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | Antitubercular |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. It demonstrated significant enzyme inhibition with an IC50 value ranging from 10.93 to 25.06 nM for CA IX, indicating its selectivity over other isoforms like CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Cytotoxicity and Apoptosis Induction

In vitro studies using MDA-MB-231 breast cancer cell lines revealed that the compound can induce apoptosis. The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating late-stage apoptosis . This suggests potential applications in cancer therapy.

The mechanism by which 4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide exerts its biological activity primarily involves:

- Inhibition of Folate Synthesis Pathway : The compound's structure allows it to act as an inhibitor of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway in bacteria .

- Carbonic Anhydrase Inhibition : By selectively inhibiting CA IX, it may alter pH homeostasis within tumors, affecting their growth and survival .

- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests it may interfere with critical survival pathways in these cells .

Pharmacokinetics and ADMET Properties

Predictive ADMET studies have shown favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics essential for therapeutic efficacy . However, further studies are necessary to fully elucidate its pharmacokinetic profile and metabolism.

Case Studies

Several studies have highlighted the effectiveness of related compounds in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that similar benzenesulfonamides exhibited robust antibacterial activity against various Gram-positive and Gram-negative bacteria .

- Cancer Therapy Potential : Compounds with structural similarities have been investigated for their anticancer properties, with promising results in preclinical models .

特性

IUPAC Name |

4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCMMIVQSIBOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。